4-Iodo-7-azaindole
Overview
Description
4-Iodo-7-azaindole is a heterocyclic compound with the molecular formula C7H5IN2 It is a derivative of pyrrolopyridine, characterized by the presence of an iodine atom at the 4-position
Mechanism of Action
Target of Action
The primary target of 4-Iodo-7-azaindole, also known as 4-Iodo-1H-pyrrolo[2,3-b]pyridine, is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .
Mode of Action
This compound interacts with its target by docking into the purine binding site of the kinase . The 7-azaindole core of the compound, which is an adenine mimetic heterocyclic, is expected to interact with the hinge region of the kinase . This moiety can engage with the first hydrophobic pocket opposite the gatekeeper that exists in both the active and inactive shape by adding a first aromatic ring .
Pharmacokinetics
These include Lipinski’s rule of five, solubility, pK A, lipophilicity, and target binding .
Result of Action
The result of this compound’s action is primarily antiproliferative . It has been shown to have significant antiproliferative activity on the MCF-7 breast cancer cell line . This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
4-Iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It has been shown to interact with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . The compound binds to the FGFRs, preventing their activation and subsequent signal transduction, which is essential for cell proliferation and migration.
Cellular Effects
The effects of 4-Iodo-1H-pyrrolo[2,3-b]pyridine on various cell types have been extensively studied. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion of these cells, highlighting its potential as an anti-cancer agent. The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-Iodo-1H-pyrrolo[2,3-b]pyridine exerts its effects by binding to the hinge region of FGFRs, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby blocking downstream signaling pathways. The compound’s ability to inhibit FGFRs makes it a promising candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Iodo-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs and its anti-proliferative effects on cancer cells, although some degradation products may form over time.
Dosage Effects in Animal Models
The effects of 4-Iodo-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
4-Iodo-1H-pyrrolo[2,3-b]pyridine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects.
Transport and Distribution
Within cells and tissues, 4-Iodo-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This property is crucial for its therapeutic effects, as it ensures adequate concentrations at target sites.
Subcellular Localization
The subcellular localization of 4-Iodo-1H-pyrrolo[2,3-b]pyridine is primarily in the cytoplasm, where it interacts with FGFRs and other biomolecules . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-7-azaindole typically involves the iodination of pyrrolopyridine derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often involve moderate temperatures and the presence of a solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters are crucial for maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido-pyrrolopyridine or cyano-pyrrolopyridine.
Coupling Products: Biaryl compounds or alkynyl derivatives.
Scientific Research Applications
4-Iodo-7-azaindole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its anticancer properties, especially in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Comparison with Similar Compounds
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a trifluoromethyl group, used in fluorinated building blocks.
1H-pyrrolo[3,2-b]pyridine: Another pyrrolopyridine derivative with different substitution patterns.
Uniqueness: 4-Iodo-7-azaindole is unique due to its specific iodine substitution, which imparts distinct reactivity and biological activity. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate in organic synthesis. Additionally, its potential as a kinase inhibitor highlights its significance in medicinal chemistry.
Properties
IUPAC Name |
4-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHGYPNRADCIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619271 | |
Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319474-34-5 | |
Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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